Benzene-1,4-disulfonic acid

Description

Significance and Research Trajectories of Aromatic Disulfonic Acids

Aromatic sulfonic acids, in general, are a critical class of organic compounds with wide-ranging industrial and research applications. scirp.orgjustdial.com They serve as key intermediates in the synthesis of dyes, pharmaceuticals, and detergents. scirp.orgjustdial.com Their strong acidic nature, often surpassing that of corresponding carboxylic acids, makes them effective catalysts in various chemical transformations. scirp.org

The research into aromatic disulfonic acids, including benzene-1,4-disulfonic acid, is driven by their versatile reactivity and functionality. solubilityofthings.com The presence of two sulfonic acid groups enhances water solubility and allows for diverse chemical modifications. solubilityofthings.com Current research trajectories focus on several key areas:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The sulfonate groups can coordinate with metal ions to form complex structures. Researchers are exploring the use of benzene-1,4-disulfonate as a ligand in the synthesis of novel coordination polymers and MOFs with potential applications in gas storage, catalysis, and electronics. researchgate.netrsc.org

Catalysis: The strong acidity of aromatic disulfonic acids makes them suitable as catalysts for various organic reactions.

Materials Science: The incorporation of aromatic disulfonic acid moieties into polymers can enhance properties such as thermal stability and conductivity. rsc.org

Synthesis of Novel Organic Compounds: They serve as versatile starting materials for the preparation of a wide range of organic molecules. cymitquimica.com

Historical Context and Evolution of Academic Interest in this compound

The study of aromatic compounds dates back to the 19th century with the isolation of benzene (B151609) from coal tar. wikipedia.org The sulfonation of aromatic hydrocarbons was a pivotal development, with the first synthesis of a sulfonic acid credited to August Wilhelm von Hofmann in 1866. justdial.com This opened the door to the synthesis and study of a vast array of sulfonated aromatic compounds.

Early interest in this compound was primarily linked to its role as an intermediate in the production of other chemicals, such as resorcinol, through caustic soda fusion processes. google.com Over time, academic interest has evolved from its basic synthesis and industrial applications to a more nuanced exploration of its chemical and physical properties.

The development of advanced analytical techniques, such as X-ray crystallography, has allowed for a detailed understanding of the compound's structure and its interactions in various chemical systems. rsc.org Contemporary research often focuses on leveraging its specific structural and electronic properties for the design of functional materials and complex molecular architectures. researchgate.netrsc.org For instance, an in situ synthesis of benzene-1,4-disulfonate has been observed in the formation of a silver coordination polymer. researchgate.net

Fundamental Structural Features and Reactivity Principles of this compound

Structural Features:

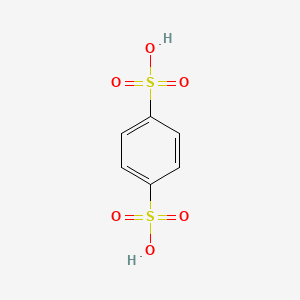

This compound possesses a planar benzene ring with two sulfonyl groups (-SO₃H) attached at the para (1 and 4) positions. smolecule.com This symmetrical arrangement is a key determinant of its properties. The sulfonic acid groups are strong electron-withdrawing groups, which significantly influences the electronic structure of the benzene ring, making it electron-deficient. smolecule.com The sulfur atoms in the sulfonic acid groups have a tetrahedral geometry. smolecule.com

Reactivity Principles:

The reactivity of this compound is governed by the interplay between the aromatic ring and the sulfonic acid functionalities.

Acidity: As a disulfonic acid, it is a very strong diprotic acid, readily donating its two acidic protons in aqueous solutions. smolecule.com

Electrophilic Aromatic Substitution: The electron-withdrawing nature of the sulfonic acid groups deactivates the benzene ring towards further electrophilic substitution.

Desulfonation: Under certain conditions, such as heating in the presence of aqueous acid, the sulfonic acid groups can be removed from the benzene ring in a desulfonation reaction. smolecule.com

Salt Formation: It readily reacts with bases to form stable salts, such as sodium or potassium benzene-1,4-disulfonate. smolecule.com

Formation of Derivatives: The sulfonic acid groups can be converted into other functional groups, such as sulfonyl chlorides or sulfonamides, providing a pathway for the synthesis of a variety of derivatives.

Structure

2D Structure

3D Structure

Properties

CAS No. |

31375-02-7 |

|---|---|

Molecular Formula |

C6H6O6S2 |

Molecular Weight |

238.2 g/mol |

IUPAC Name |

benzene-1,4-disulfonic acid |

InChI |

InChI=1S/C6H6O6S2/c7-13(8,9)5-1-2-6(4-3-5)14(10,11)12/h1-4H,(H,7,8,9)(H,10,11,12) |

InChI Key |

OATNQHYJXLHTEW-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1S(=O)(=O)O)S(=O)(=O)O |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)O)S(=O)(=O)O |

Other CAS No. |

31375-02-7 |

Pictograms |

Corrosive |

Synonyms |

enzene-1,4-disulfonic acid Disulf |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Benzene 1,4 Disulfonic Acid and Its Functionalized Analogs

Direct Sulfonation Techniques and Mechanistic Elucidation

The direct introduction of two sulfonyl groups onto a benzene (B151609) ring is a primary method for synthesizing benzene-1,4-disulfonic acid. This process is an electrophilic aromatic substitution reaction, which is reversible in nature. youtube.comquora.com Typically, benzene is heated with concentrated or fuming sulfuric acid (oleum) to produce benzenesulfonic acid. libretexts.orgsmolecule.com The introduction of the second sulfonic acid group to form the disulfonic acid presents a significant regioselectivity challenge.

The primary challenge in the disulfonation of benzene is controlling the position of the second sulfonic acid group. The first sulfonic acid group (-SO₃H) is an electron-withdrawing group, which deactivates the aromatic ring and directs incoming electrophiles to the meta-position. However, the desired product is the para-isomer, this compound.

The formation of the 1,4-isomer is governed by thermodynamic control. While the meta-isomer may form faster (kinetic control), the para-isomer is the more stable product. By manipulating reaction conditions, such as increasing the temperature and extending the reaction time, the equilibrium can be shifted to favor the thermodynamically stable para-product. The reversibility of the sulfonation reaction allows the less stable ortho and meta isomers to revert to the monosulfonated state, gradually enriching the reaction mixture with the desired para-isomer. youtube.com Several factors, including the type of sulfonating agent, temperature, and the presence of substituents, influence the final isomer distribution. numberanalytics.com

Theoretical studies using Molecular Electron Density Theory (MEDT) on the related electrophilic substitution of benzenesulfonic acid confirm that while the SO₃H group deactivates the ring, its influence on regioselectivity is complex, arising from a combination of electronic polarization and steric hindrance. rsc.org

Table 1: Factors Influencing Regioselectivity in Benzene Disulfonation

| Factor | Effect on Regioselectivity | Rationale |

| Temperature | Higher temperatures favor the para-isomer. | Provides the necessary energy to overcome the activation barrier for the formation of the thermodynamically more stable para-product and facilitates the reversal of less stable isomers. |

| Reaction Time | Longer reaction times increase the yield of the para-isomer. | Allows the reaction to reach thermodynamic equilibrium, maximizing the concentration of the most stable product. |

| Sulfonating Agent | Fuming sulfuric acid (oleum) is a stronger agent than concentrated sulfuric acid. | A richer source of the SO₃ electrophile, driving the reaction towards disubstitution. libretexts.org |

To improve reaction efficiency and mitigate harsh conditions, various catalytic systems have been explored. These catalysts can increase the reaction rate and, in some cases, enhance selectivity while reducing the formation of undesirable by-products like sulfones.

One effective catalytic method involves using a mixture of an alkali metal sulfate (B86663) and an alkali metal benzene monosulfonate. This catalyst system has been shown to accelerate the disulfonation reaction and suppress the formation of tars and sulfones. google.com More modern approaches utilize Brønsted acidic ionic liquids, such as 1,3-disulfonic acid imidazolium (B1220033) chloride ([Dsim]Cl). This compound can function as the reagent, catalyst, and solvent, enabling the sulfonation of aromatic compounds under milder aqueous conditions (e.g., 50°C). organic-chemistry.org

Solid-acid catalysts offer advantages in terms of separation and reusability. Novel carbon-based solid-acid catalysts, functionalized with sulfonic acid groups, have been successfully prepared and show high catalytic activity in related esterification reactions, indicating their potential for sulfonation processes. scirp.org Mechanistic studies suggest that in some systems, a sulfuric acid molecule itself can act as a catalyst in a "relay-race" mechanism to facilitate proton transfer. nih.gov

Table 2: Comparison of Catalytic Systems for Sulfonation

| Catalyst Type | Example | Key Advantages |

| Alkali Metal Salts | Mixture of sodium sulfate and sodium benzene monosulfonate | Speeds up disulfonation, minimizes sulfone formation. google.com |

| Ionic Liquids | 1,3-disulfonic acid imidazolium chloride ([Dsim]Cl) | Acts as catalyst, reagent, and solvent; allows for milder, aqueous reaction conditions. organic-chemistry.org |

| Solid-Acid Catalysts | Sulfonic acid-functionalized carbon | Reusable, facilitates easier product separation, environmentally friendly. scirp.org |

| Hybrid Catalysts | 4,4'-(1,4-phenylene)di(sulfonic)pyridinium tetrachloroferrate (PDSPTCF) | Combines Brønsted and Lewis acidity for enhanced catalytic performance. d-nb.info |

Optimization of Regioselectivity in Disulfonation Processes

Multi-Step Synthesis of Substituted this compound Derivatives

The synthesis of functionalized analogs of this compound often requires multi-step pathways, starting from appropriately substituted precursors. These derivatives are valuable as specialized linkers in materials science or as intermediates in organic synthesis.

Convenient synthetic routes have been developed for polyhalogenated derivatives, such as tetrachlorothis compound (H₂BDSCl₄) and tetrafluorothis compound (H₂BDSF₄). researchgate.netnih.gov The general strategy involves the sulfonation of a pre-halogenated benzene ring. For example, 1,2,4,5-tetrachlorobenzene (B31791) can serve as a starting material for preparing polyhalogenated and polysulfonated aromatic compounds. wikipedia.orgscispace.com Similarly, the synthesis of 1,2,4,5-tetrafluorobenzene (B1209435) is a crucial first step for obtaining the corresponding tetrafluoro-disulfonic acid derivative. google.com These halogenated sulfonic acids have been used to create novel metal-organic frameworks. nih.gov

2-Aminothis compound is a key intermediate for dyes and pharmaceuticals. ontosight.ai Several synthetic routes exist for its preparation.

Direct Sulfonation of Aniline (B41778) : This method involves the reaction of aniline with fuming sulfuric acid. ontosight.ai However, controlling the regioselectivity and preventing oxidation can be challenging. Ohmic heating has been investigated as a technique to improve the regioselective sulfonation of aniline. rsc.org

Reduction of a Nitro-Precursor : A common and effective method is the reduction of 2-nitrothis compound. prepchem.comgoogle.com This reduction is typically carried out using iron powder in a weakly acidic medium, such as an acetic acid solution. prepchem.com The nitro-precursor itself is synthesized from 4-chloro-3-nitrobenzene-sulfonic acid by reaction with sodium sulfite (B76179), which displaces the chlorine atom with a sulfite group. google.comgoogle.com This multi-step process often provides good yields and high purity. For instance, a 91% yield has been reported for the reduction step. google.com

Table 3: Synthetic Routes to 2-Aminothis compound

| Method | Starting Material(s) | Key Reagents | Reported Yield | Reference |

| Direct Sulfonation | Aniline | Fuming sulfuric acid | - | ontosight.ai |

| Reduction of Nitro-Precursor | 2-Nitrothis compound | Iron, Acetic Acid | 91% | prepchem.comgoogle.com |

| Sulfonation of Aniline Sulfonic Acid | Aniline-3-sulfonic acid | Oleum | 90% | google.comgoogle.com |

Benzene-1,4-disulfonamide derivatives are an important class of compounds, with applications in medicinal chemistry. google.com The synthesis of these molecules typically begins with this compound.

The classical approach involves converting the sulfonic acid groups into more reactive sulfonyl chloride groups using reagents like thionyl chloride or phosphorus pentachloride. The resulting benzene-1,4-disulfonyl chloride can then be reacted with a wide variety of primary or secondary amines to form the corresponding disulfonamide derivatives.

More advanced methods have also been developed. For example, new disulfonamide derivatives have been synthesized via the electrochemical oxidation of 4-nitroso-N,N-dimethylaniline in the presence of arylsulfinic acids, yielding pure products in 55-76% yield. rsc.orgrsc.org Other strategies include azo coupling reactions between aniline derivatives and activated aromatic compounds to build complex sulfonamide structures. dovepress.com These modern techniques offer pathways to novel derivatives under specific and often milder conditions.

Synthesis of Aminothis compound and Related Amino-Sulfonates

In Situ Generation of Benzene-1,4-disulfonate Ligands within Supramolecular Assemblies

The in situ formation of ligands within the reaction medium of supramolecular assembly represents a sophisticated strategy in coordination chemistry. This approach allows for the creation of complex structures that may not be accessible through conventional pre-ligand synthesis routes. In the context of this compound, its in situ generation as a disulfonate ligand has led to the discovery of novel coordination polymers with unique structural and functional properties.

A notable example involves the reaction of 4,4'-bipyridine (B149096) (bipy), silver nitrate (B79036) (AgNO₃), and 4-sulfobenzoate (B1237197) (4-sb), which resulted in the unexpected formation of a complex, {[Ag₂(4,4'-bipy)₂(H₂O)₂]·(1,4-bds)·(2H₂O)}ₙ, where benzene-1,4-disulfonate (1,4-bds) was synthesized in situ. researchgate.net This serendipitous discovery highlights the complex reaction pathways that can occur under solvothermal conditions. The same in situ reaction was also observed when triphenylphosphine (B44618) (PPh₃) was introduced into the reaction of bipy and silver, yielding the complex [Ag₂(PPh₃)₄(1,4-bds)]·2DMF. researchgate.net These findings underscore the role of reaction conditions and co-ligands in directing the in situ synthesis and subsequent coordination of the benzene-1,4-disulfonate ligand.

The in situ generation of ligands is not limited to happenstance. In some cases, the starting materials are intentionally chosen to undergo a transformation into the desired ligand during the self-assembly process. For instance, the oxidative dehydrogenation of a dihydropyridyl-containing precursor has been utilized to form a pyridyl-based ligand in situ, which then co-assembles with a di-isophthalic acid derivative to form a robust supramolecular organic framework. acs.org While this specific example does not directly involve benzene-1,4-disulfonate, it illustrates a deliberate and powerful strategy for constructing intricate supramolecular architectures.

The characterization of these in situ generated complexes is crucial for understanding their structure and properties. Single-crystal X-ray analysis is the definitive method for elucidating the coordination environment of the metal ions and the binding modes of the in situ formed benzene-1,4-disulfonate ligand. researchgate.net In the case of the silver complexes, new coordination modes for the 1,4-bds ligand were observed. researchgate.net Further characterization through elemental analyses, IR spectra, and thermogravimetric (TG) analyses provides complementary information to confirm the composition and thermal stability of the resulting supramolecular assemblies. researchgate.net

The electronic properties of materials containing in situ generated benzene-1,4-disulfonate ligands have also been investigated. For example, electrical conductivity measurements revealed that some of the silver(I) coordination polymers synthesized with in situ generated 1,4-bds exhibit semiconductor behavior. researchgate.net This suggests that the incorporation of this ligand can influence the electronic characteristics of the final material, opening avenues for the design of functional supramolecular materials.

Table 1: Examples of Supramolecular Assemblies with In Situ Generated Benzene-1,4-disulfonate Ligands

| Complex | Starting Materials | Key Findings | Reference |

| {[Ag₂(4,4'-bipy)₂(H₂O)₂]·(1,4-bds)·(2H₂O)}ₙ | 4,4'-bipyridine, AgNO₃, 4-sulfobenzoate | Unprecedented in situ synthesis of benzene-1,4-disulfonate (1,4-bds) ligand. The complex exhibits semiconductor properties. | researchgate.net |

| [Ag₂(PPh₃)₄(1,4-bds)]·2DMF | 4,4'-bipyridine, AgNO₃, triphenylphosphine | In situ formation of 1,4-bds also occurs in the presence of triphenylphosphine. The complex features phenyl embrace interactions. | researchgate.net |

The study of in situ ligand generation continues to be an active area of research. The ability to form ligands and direct their assembly into complex, functional architectures in a single step offers significant advantages in terms of synthetic efficiency and the discovery of novel materials. Future work in this area will likely focus on gaining a deeper understanding of the reaction mechanisms that lead to in situ ligand formation and expanding the scope of this methodology to create a wider range of functionalized supramolecular systems based on this compound and its analogs.

Chemical Transformations and Reactivity Profiles of Benzene 1,4 Disulfonic Acid

Electrophilic Aromatic Substitution Reactions of the Disulfonic Acid Core

The sulfonic acid groups (-SO₃H) are strongly deactivating and meta-directing for electrophilic aromatic substitution reactions. This is due to the electron-withdrawing nature of the sulfonyl group, which reduces the electron density of the benzene (B151609) ring, making it less susceptible to attack by electrophiles.

Directing Effects of Sulfonic Acid Functionality on Further Substitution

The two sulfonic acid groups on benzene-1,4-disulfonic acid deactivate the benzene ring towards further electrophilic substitution. libretexts.org Any subsequent substitution would be directed to the positions meta to both existing groups, which are the remaining two hydrogens on the ring. However, due to the strong deactivating effect, forcing conditions are typically required for such reactions to proceed at a reasonable rate. For instance, the nitration of this compound would be expected to yield 2-nitrothis compound. The incoming nitro group is directed to the position meta to the two sulfonic acid groups. masterorganicchemistry.comprepchem.com

Reversible Sulfonation and Desulfonation Dynamics

A key characteristic of sulfonation is its reversibility. smolecule.com Upon heating in the presence of aqueous acid, this compound can undergo desulfonation, where the sulfonic acid groups are removed to regenerate benzene and sulfuric acid. smolecule.com This equilibrium is influenced by the reaction conditions. The forward reaction, sulfonation, is favored by the use of concentrated sulfuric acid or oleum, while the reverse reaction, desulfonation, is favored by dilute aqueous acid and heat. scribd.com

Formation of Metal Salts and Their Cationic Exchange Properties

As a strong diprotic acid, this compound readily reacts with bases to form metal salts. smolecule.comontosight.ai These salts, such as disodium (B8443419) benzene-1,4-disulfonate, are typically water-soluble crystalline solids. The formation of these salts is a straightforward acid-base neutralization reaction.

The disulfonate anions can act as ligands, coordinating with metal ions to form coordination polymers or metal-organic frameworks (MOFs). rsc.orgresearchgate.net The sulfonic acid groups can coordinate to metal centers in various modes, leading to the formation of one-, two-, or three-dimensional structures. rsc.orgrsc.org These materials have potential applications in areas such as catalysis, gas storage, and separation due to their porous nature and the presence of exchangeable cations. The thermal stability of these metal sulfonates can be quite high, with some decomposing at temperatures up to 500-600°C. rsc.orgresearchgate.net

Conversion to Sulfonyl Chlorides and Subsequent Functional Group Interconversions

This compound can be converted to benzene-1,4-disulfonyl chloride by reacting it with a chlorinating agent such as phosphorus pentachloride or thionyl chloride. This reaction replaces the hydroxyl (-OH) groups of the sulfonic acid moieties with chlorine atoms.

Benzene-1,4-disulfonyl chloride is a versatile intermediate for further functional group interconversions. It can react with a variety of nucleophiles to introduce different functionalities. For example, reaction with ammonia (B1221849) or amines yields the corresponding sulfonamides. ontosight.ai Reaction with alcohols in the presence of a base produces sulfonate esters. These derivatives have applications in various fields, including pharmaceuticals and materials science.

Polymerization Reactions and Pathways to High-Performance Materials

This compound and its derivatives can be used as monomers in polymerization reactions to create high-performance materials. For instance, poly(p-phenylene disulfonic acid) has been synthesized through the Ullmann coupling of 1,4-dibromobenzene-2,5-disulfonic acid. rsc.org These sulfonated polymers are of interest for applications such as proton exchange membranes in fuel cells due to their high ion exchange capacity and proton conductivity. rsc.org The presence of the sulfonic acid groups imparts hydrophilicity and ionic conductivity to the polymer backbone.

The disulfonate can also be incorporated into coordination polymers, as mentioned earlier. These materials can exhibit interesting properties such as high thermal stability and defined porous structures, making them candidates for advanced materials applications. rsc.orgresearchgate.netrsc.org

Interactive Data Table: Reactions of this compound

| Reaction Type | Reagents | Product(s) | Key Findings & Conditions |

| Desulfonation | Water, Acid, Heat | Benzene, Sulfuric Acid | Reversible reaction; favored by dilute aqueous acid and heat. smolecule.com |

| Salt Formation | Metal Hydroxide/Carbonate | Metal Benzene-1,4-disulfonate | Forms water-soluble crystalline salts. smolecule.comontosight.ai |

| Coordination Polymer Formation | Metal Salts (e.g., Mn, Fe, Co, Zn) | Metal-Organic Frameworks | Forms layered or chain structures with high thermal stability. rsc.orgresearchgate.net |

| Conversion to Sulfonyl Chloride | Phosphorus Pentachloride (PCl₅) or Thionyl Chloride (SOCl₂) | Benzene-1,4-disulfonyl chloride | Key intermediate for further functionalization. |

| Sulfonamide Formation | Benzene-1,4-disulfonyl chloride, Ammonia/Amine | Benzene-1,4-disulfonamide | Nucleophilic substitution reaction. ontosight.ai |

| Polymerization | (as a monomer derivative) | Sulfonated Polymers | Creates materials with high ion exchange capacity for applications like proton exchange membranes. rsc.org |

Advanced Spectroscopic and Structural Characterization of Benzene 1,4 Disulfonic Acid and Its Complexes

Single Crystal X-ray Diffraction Analysis of Coordination Compounds and Frameworks

Single-crystal X-ray diffraction (SCXRD) stands as a definitive tool for elucidating the three-dimensional structure of crystalline materials at an atomic level. mdpi.com For coordination compounds and frameworks involving benzene-1,4-disulfonate, this technique provides invaluable insights into their complex architectures.

The benzene-1,4-disulfonate (BDS) dianion exhibits remarkable versatility as a linker in the construction of coordination polymers. Its sulfonate groups can coordinate to metal centers in various modes, leading to a diverse range of supramolecular structures.

In a series of silver complexes, the BDS ligand, generated in situ, was shown to bridge metal centers, forming intricate one-, two-, and three-dimensional frameworks. researchgate.net For instance, in one complex, the BDS ligand links binuclear silver units into a chain. researchgate.net The final architecture is often stabilized by extensive hydrogen bonding networks involving the sulfonate oxygen atoms. researchgate.net

The coordination of benzene-1,4-disulfonate is not limited to simple bridging. In a series of manganese, iron, and cobalt complexes with N-methylpyrrolidone (NMP), the BDS anion acts as a tetradentate bridging ligand, connecting four metal ions into infinite chains. rsc.org In other structures, such as those involving guanidinium (B1211019) cations, the BDS anions form two-dimensional sheets connected by perpendicular BDS pillars, creating channels that can host guest molecules. rsc.orgresearchgate.netrsc.org This demonstrates the crucial role of the BDS ligand in dictating the dimensionality and porosity of the resulting framework.

The coordination environment of the metal ion also plays a significant role. In zinc complexes with dimethylformamide (DMF), the BDS ligand can lead to either layered or chain-like structures depending on the presence of halogen substituents on the benzene (B151609) ring. researchgate.net For example, [Zn(BDS)(DMF)₂] exhibits a layer structure, while [Zn(BDSCl₄)(DMF)₄] and [Zn(BDSF₄)(DMF)₄] form chain structures. researchgate.net

Table 1: Selected Coordination Compounds of Benzene-1,4-disulfonate and their Structural Features

| Compound | Metal Ion | Coordination Mode of BDS | Supramolecular Architecture | Reference |

| [Ag₂(C₆H₄O₆S₂)(C₁₂H₉N₃)₂]n | Ag(I) | Bridging | 1D Chain | researchgate.net |

| M(BDS)(NMP)₃ (M = Mn, Fe, Co) | Mn(II), Fe(II), Co(II) | Tetradentate Bridging | 1D Chains forming Layers | rsc.org |

| [Zn(BDS)(DMF)₂] | Zn(II) | Bridging | 2D Layer | researchgate.net |

| Cu(H₂O)₆ | Cu(II) | Uncoordinated Anion | Complex Cations and Anions | researchgate.net |

| (G⁺)₂(BDS²⁻)•(Guest)x | Guanidinium | Pillar in 2D Sheets | 3D Host-Guest Framework | rsc.org |

This table is not exhaustive and represents selected examples to illustrate the diversity of structures.

The conformation of the benzene-1,4-disulfonate ligand within a crystal structure is influenced by steric effects and intermolecular interactions. While the benzene ring itself is rigid, the orientation of the sulfonate groups can vary.

In most observed structures, the sulfonate groups are positioned to minimize steric hindrance while maximizing favorable interactions, such as hydrogen bonding. However, significant deviations from planarity can occur. A notable example is found in [Cu(BDSCl₄)(H₂O)₄], where the tetrachlorinated benzene-1,4-disulfonate dianion shows a significant distortion from a planar geometry. researchgate.net This highlights how substitution on the aromatic ring can induce conformational changes.

Elucidation of Coordination Modes and Supramolecular Architectures

Thermal Analysis (Thermogravimetric Analysis, Differential Scanning Calorimetry) for Stability and Desolvation Studies

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for evaluating the thermal stability of benzene-1,4-disulfonic acid and its complexes, as well as for studying desolvation processes. researchgate.net

Aromatic sulfonic acids like this compound generally exhibit a characteristic multi-stage decomposition pattern. smolecule.com TGA studies typically show an initial weight loss corresponding to the removal of water molecules (dehydration), followed by the decomposition of the sulfonic acid groups at higher temperatures. smolecule.com The thermal stability is influenced by the strength of intermolecular hydrogen bonding within the crystal structure. smolecule.com

DSC/TGA measurements on manganese, iron, and cobalt complexes with the formula M(BDS)(NMP)₃ revealed desolvation temperatures ranging from 50 °C to 330 °C. rsc.org The subsequent decomposition of the desolvated sulfonates occurs at temperatures up to nearly 500 °C. rsc.org

Table 2: Thermal Decomposition Data for Selected Benzene-1,4-disulfonate Complexes

| Compound | Desolvation Temperature Range (°C) | Decomposition Temperature of Anhydrous Compound (°C) | Final Residue | Reference |

| Mn(BDS)(DMF)₂ | Endothermic peak around 200°C | > 500 | MnSO₄ | rsc.org |

| Mn(BDS)(DMA)₂ | Endothermic peak around 200°C | > 500 | MnSO₄, Mn₃O₄ | rsc.org |

| Mn(BDS)(NMP)₂ | Endothermic peak around 250°C | > 500 | MnSO₄ | rsc.org |

| Fe(BDS)(NMP)₃ | 50 - 330 | ~500 | Fe₂O₃ | rsc.org |

| Co(BDS)(NMP)₃ | 50 - 330 | ~500 | Co₃O₄ | rsc.org |

Note: Decomposition temperatures and products can be influenced by the experimental conditions, such as the heating rate and atmosphere.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. For derivatives of this compound, ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively.

The symmetrical nature of this compound results in a simplified ¹H NMR spectrum. The aromatic protons typically appear as a singlet in the region of 7-8 ppm. youtube.com For substituted derivatives, the number of signals, their chemical shifts, and their coupling patterns provide detailed information about the position and nature of the substituents. youtube.com For example, the ¹H NMR spectrum of 4,5-dihydroxybenzene-1,3-disulfonic acid shows distinct singlets for the aromatic protons, confirming their specific positions on the benzene ring. researchgate.net

Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Vibrational and Electronic Characterization

FTIR and UV-Vis spectroscopy provide complementary information about the vibrational and electronic properties of this compound and its complexes.

FTIR Spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound and its salts, the FTIR spectrum is dominated by strong absorptions corresponding to the sulfonate group (SO₃). Key vibrational bands include the asymmetric and symmetric S-O stretching vibrations. In metal complexes, the coordination of the sulfonate group to a metal ion can cause a shift in the position of these bands, providing evidence of metal-ligand bond formation. rsc.org For example, in a series of M(BDS)(NMP)₃ complexes (M = Mn, Fe, Co), characteristic IR bands were observed for the sulfonate and NMP ligands. rsc.org

UV-Vis Spectroscopy probes the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region due to π → π* transitions. libretexts.orglibretexts.org The position and intensity of these bands can be influenced by substitution on the benzene ring and by the formation of complexes. libretexts.org For instance, in doped poly p-anisidine, the incorporation of 4-hydroxy-m-benzene disulfonic acid was identified using UV-Visible spectroscopy. researchgate.netjmaterenvironsci.com

Advanced X-ray Diffraction Techniques (e.g., Grazing Incidence X-ray Diffraction) for Thin Film Characterization

While single-crystal XRD is ideal for bulk crystals, advanced techniques are required for the structural characterization of thin films. Grazing Incidence X-ray Diffraction (GIXD) is a powerful method for analyzing the crystal structure, orientation, and morphology of organic thin films. spring8.or.jpresearchgate.net This is particularly relevant for applications of this compound derivatives in organic electronics, where the performance of devices is highly dependent on the structure of the thin film. spring8.or.jp

GIXD measurements can determine lattice parameters and the orientation of crystallites relative to the substrate surface. spring8.or.jp By using a two-dimensional detector (2D-GIXD), a comprehensive diffraction pattern can be obtained, allowing for the indexing of diffraction spots and the determination of the unit cell. spring8.or.jp This technique is crucial for materials that are difficult to grow as single crystals or that adopt different structures in thin films compared to their bulk form. spring8.or.jp

While no specific GIXD studies on this compound thin films were found, the technique has been successfully applied to a wide range of organic semiconductor thin films. spring8.or.jpiucr.orgresearchgate.netacs.org The principles and methodologies are directly applicable to the characterization of thin films composed of or containing derivatives of this compound, should they be developed for such applications.

Computational Chemistry and Theoretical Investigations of Benzene 1,4 Disulfonic Acid

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are pivotal in elucidating the molecular geometry and electronic structure of benzene-1,4-disulfonic acid. These computational methods provide detailed insights into bond lengths, bond angles, and the distribution of electron density within the molecule, which are crucial for understanding its reactivity and physical properties.

Theoretical studies, often employing methods like Density Functional Theory (DFT) with basis sets such as B3LYP/cc-pVTZ and MP2/cc-pVTZ, have been used to determine the equilibrium configurations of benzenesulfonic acid derivatives. For instance, in related substituted benzenesulfonic acids, the orientation of the hydroxyl (O-H) group relative to the rest of the molecule can lead to different conformers. researchgate.netresearchgate.net The structure of the sulfonyl group (-SO3H) is a key feature, with the O-H bond often eclipsing one of the sulfur-oxygen double bonds (S=O). researchgate.net

A combined gas-phase electron diffraction (GED) and mass-spectrometric study of para-methylbenzenesulfonic acid and meta-nitrobenzenesulfonic acid provided experimental validation for the calculated molecular structures. researchgate.net The analysis of fragmentation patterns under electron impact also offers clues about the molecule's stability and bonding. researchgate.net Natural Bond Orbital (NBO) analysis is another powerful tool used to investigate the electronic density distribution, revealing the nature of orbital interactions between the sulfonic acid groups and the benzene (B151609) ring. researchgate.net These analyses help in quantifying the inductive and resonance effects of the substituents. researchgate.net

Table 1: Selected Calculated and Experimental Bond Distances (Å) for Substituted Benzenesulfonic Acids

| Bond | 4-methylbenzenesulfonic acid (rh1) researchgate.net | 3-nitrobenzenesulfonic acid (rh1) researchgate.net |

| (C–C)av | 1.403(3) | 1.395(4) |

| (C–S) | 1.765(5) | 1.784(5) |

| (S=O)av | 1.433(4) | 1.438(4) |

| (S–O) | 1.618(4) | 1.620(4) |

This table presents a comparison of experimentally determined bond distances from GED studies, which are in good agreement with theoretical calculations.

Theoretical Modeling of Intermolecular Interactions and Ligand-Substrate Binding Energetics

The study of intermolecular interactions is crucial for understanding how this compound behaves in condensed phases and interacts with other molecules. Theoretical modeling provides insights into the forces that govern these interactions, such as hydrogen bonding and van der Waals forces.

For example, research on the interaction between aromatic disulfonic acids and pyridine (B92270) derivatives has shown that the formation of hydrogen-bonded complexes is a key feature. researchgate.net Quantum chemical calculations can simulate the potential function of proton transfer between the sulfonic acid group and a base like pyridine, both in the gas phase and in solution. researchgate.net These calculations have confirmed the formation of strong H-complexes. researchgate.net The analysis of intermolecular interactions is also vital in understanding the structure of molecular crystals, where hydrogen bonds and other non-covalent interactions dictate the packing of molecules. researchgate.net

In the context of ligand-substrate binding, computational methods can predict the binding affinity and orientation of this compound or its derivatives within a receptor's active site. nih.gov Techniques like simulated tempering and binding free energy calculations are employed to study the dynamics of ligand binding. nih.gov These studies can reveal the critical interactions, such as van der Waals forces and hydrogen bonds, that contribute to the stability of the ligand-protein complex. nih.gov

Prediction and Analysis of Acidic Properties and Proton Transfer Mechanisms

Computational chemistry offers powerful tools to predict and analyze the acidic properties of molecules like this compound. The presence of two strongly acidic sulfonic acid groups makes this a particularly interesting case for studying proton transfer. ontosight.ai

The gas-phase acidity, often expressed as the Gibbs free energy of deprotonation (ΔrG⁰298), can be calculated using quantum chemical methods. mdpi.com These calculations have shown that intramolecular hydrogen bonding can have a significant effect on the acidity of substituted benzenesulfonic acids. researchgate.netmdpi.com For instance, if the sulfonic acid group acts as a hydrogen bond donor, the deprotonation energy increases. researchgate.net Conversely, if it acts as an acceptor, the acidity is enhanced due to the stabilization of the resulting anion. researchgate.net

The mechanism of proton transfer is also a key area of investigation. Theoretical models can simulate the potential energy surface for the transfer of a proton from the sulfonic acid to a proton acceptor. researchgate.net These studies are essential for understanding reaction mechanisms in which this compound acts as a catalyst. mdpi.com The relay mechanism of proton transfer is particularly relevant in the context of proton conductivity in polymer membranes, where sulfonic acid groups play a crucial role. mdpi.com

Table 2: Calculated Gas-Phase Deprotonation Energies (ΔrG⁰298 in kJ mol⁻¹) for Benzenesulfonic Acid Derivatives

| Compound | Conformer | ΔrG⁰298 (kJ mol⁻¹) mdpi.com |

| 2-SO3H-benzenesulfonic acid | 1 | 1254.8 |

| 2-SO3H-benzenesulfonic acid (acceptor) | 3 | 1215.8 |

| 2-SO3H-benzenesulfonic acid (donor) | 3 | 1306.3 |

This table illustrates the influence of intramolecular hydrogen bonding on the calculated gas-phase acidity of a related disulfonic acid.

Computational Design and Simulation of Metal-Organic Framework Formation and Properties

This compound and its derivatives are valuable building blocks for the construction of metal-organic frameworks (MOFs). researchgate.net Computational methods play a critical role in the design and simulation of these materials, helping to predict their structure and properties before they are synthesized in the lab. nih.govmdpi.com

Theoretical investigations can predict the coordination behavior of the disulfonate ligand with different metal ions, leading to the formation of chains, layers, or three-dimensional networks. researchgate.net For example, studies on zinc and manganese complexes with this compound have revealed the formation of both layered and chain-like structures depending on the solvent and reaction conditions. researchgate.net Computational modeling can also explain structural features, such as the deviation from planarity of the disulfonate anion due to steric hindrance. researchgate.net

Simulations are also used to predict the properties of the resulting MOFs, such as their thermal stability and porosity. researchgate.netnih.gov Grand canonical Monte Carlo (GCMC) simulations, for instance, are employed to assess the potential of MOFs for gas adsorption and separation applications by calculating their uptake of various molecules at different pressures. rsc.orgacs.org High-throughput computational screening allows for the rapid evaluation of large numbers of potential MOF structures for specific applications, accelerating the discovery of new materials. mdpi.comnih.gov

Applications of Benzene 1,4 Disulfonic Acid in Advanced Materials Science and Catalysis

Design and Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. rsc.orgd-nb.info While organocarboxylates are the most common linkers, organosulfonates like benzene-1,4-disulfonate (BDS) are gaining attention for creating MOFs with unique properties. researchgate.netatlasofscience.org Polysulfonates are recognized as interesting linkers because they exhibit different coordination chemistry compared to carboxylates and can form flexible host structures. rsc.org

A significant advantage of using sulfonate-based linkers like BDS is the enhanced thermal stability of the resulting MOFs compared to their carboxylate analogues. researchgate.net The strong bonds between the sulfonate groups and metal centers contribute to this robustness. Research has shown that replacing carboxylate linkers such as terephthalic acid (TPA) with BDS can considerably increase the thermal stability of the framework. For instance, the copper-based MOF, Cu-BDS, demonstrates stability up to approximately 400°C, a significant improvement over the approximate 200°C stability of its carboxylate counterpart, Cu-TPA. researchgate.net

Thermoanalytical investigations of various metal-sulfonate frameworks reveal remarkable heat resistance. After the removal of coordinated solvent molecules, which typically occurs between 100 and 200°C, the solvent-free sulfonate frameworks can be stable at exceptionally high temperatures. rsc.orgresearchgate.net Some desolvated compounds have been reported to be stable up to nearly 600°C, highlighting their potential for applications that require high-temperature tolerance, such as gas storage. rsc.orgresearchgate.net

| Framework | Linker | Metal Center | Decomposition Temperature (°C) | Reference |

|---|---|---|---|---|

| Cu-BDS | Benzene-1,4-disulfonate (BDS) | Copper(II) | ~400 | researchgate.net |

| Cu-TPA | Terephthalic acid (TPA) | Copper(II) | ~200 | researchgate.net |

| [Zn(BDS)(DMF)2] (desolvated) | Benzene-1,4-disulfonate (BDS) | Zinc(II) | ~600 | researchgate.net |

| Mn-BDS Framework (desolvated) | Benzene-1,4-disulfonate (BDS) | Manganese(II) | ~500 | rsc.org |

The incorporation of benzene-1,4-disulfonate linkers into MOFs creates pores with highly polar surfaces. researchgate.netatlasofscience.org This polarity, arising from the sulfonate groups, enhances interactions with polar molecules like carbon dioxide (CO2). researchgate.netresearchgate.net Consequently, sulfonate-based MOFs often exhibit improved CO2 affinity compared to their less polar carboxylate counterparts. researchgate.net

One study reported a rare example of a sulfonate-based MOF with a primitive-cubic topology that demonstrated the highest CO2 sorption properties among organosulfonate MOFs at the time. researchgate.net Density functional theory calculations confirmed that the interaction between CO2 and the sulfonate groups plays a crucial role in this enhanced capture capability. researchgate.net The inherent polarity and hydrophilicity of the pores in these materials also make them suitable for applications involving proton (H+) or lithium-ion (Li+) conductivity. researchgate.net

The unique coordination geometry of sulfonate anions can sometimes lead to frameworks with "missing metal-linker" connectivity. atlasofscience.org This results in dangling, non-coordinated sulfonate groups within the pores, which can dramatically influence the material's properties, such as significantly enhancing proton conductivity. atlasofscience.org

| MOF Material | Key Feature | Adsorption Finding | Reference |

|---|---|---|---|

| Organosulfonate MOF | Highly polar and hydrophilic pores | Improved CO2 affinity and proton/Li+ conductivity compared to carboxylate versions. | researchgate.net |

| Cu(II)-based Sulfonate MOF (primitive-cubic topology) | High-polar, permanent porosity | Exhibited highest reported CO2 sorption for an organosulfonate-based MOF, outperforming carboxylate benchmark. | researchgate.net |

| TMOF-2 (Cu(II)-based Sulfonate MOF) | Missing metal-linker connectivity creating free sulfonate groups | Demonstrated remarkably enhanced proton conductivity. | atlasofscience.org |

Atomic Layer Deposition (ALD) and the related Molecular Layer Deposition (MLD) are thin-film deposition techniques that allow for precise, layer-by-layer growth of materials. researchgate.netrsc.org Benzene-1,4-disulfonic acid has been successfully used as a building block, or organic linker, in ALD/MLD processes to fabricate crystalline metal-organic thin films. researchgate.netresearchgate.net

Researchers have reported new ALD/MLD processes for depositing films using 1,4-benzenedisulfonate (BDS) and either copper (Cu) or lithium (Li) as the metal nodes. researchgate.netresearchgate.net These processes, conducted at temperatures around 210°C, yield crystalline, albeit initially hydrated, Cu-BDS and Li-BDS films. researchgate.net The water can be subsequently removed to obtain the crystalline unhydrated phases. The ability to create such well-defined thin films is crucial for applications in electronics and sensing, with the Li-BDS films being assessed for potential use as thin-film solid polymer Li-ion conductors. researchgate.net

Tuning of Porosity and Gas Adsorption Capabilities in Sulfonate-Based MOFs

Catalytic Roles of this compound and its Derivatives

The strong acidity of the sulfonate groups makes this compound and materials derived from it effective catalysts in various organic reactions. ontosight.ai

This compound itself can act as a homogeneous catalyst. ontosight.ai Its strong Brønsted acidity allows it to promote acid-catalyzed reactions. unito.it However, for easier separation and catalyst recycling, significant research has focused on its use in heterogeneous catalysis. wpmucdn.comresearchgate.net

This is achieved by incorporating the sulfonate functionality into solid materials. Sulfonate-based MOFs have proven to be efficient heterogeneous catalysts due to their high surface area, porosity, and the strong Lewis acidity that can arise from the interaction between the sulfonate anions and the cationic metal centers. wpmucdn.com These catalytic MOFs have been successfully used in multicomponent reactions like the Biginelli reaction and A3 coupling for the synthesis of propargylamines. wpmucdn.com Furthermore, robust sulfonate-based MOFs have been shown to be efficient and recyclable catalysts for the chemical fixation of CO2 into cyclic carbonates under ambient conditions. researchgate.net

| Catalyst Type | Catalyst Example | Reaction Catalyzed | Reference |

|---|---|---|---|

| Homogeneous | o-Benzenedisulfonimide (a derivative) | Friedländer annulation for quinoline (B57606) synthesis | unito.it |

| Heterogeneous (MOF) | Sulfonate-based Zn- and Cd-MOFs | Biginelli reaction | wpmucdn.com |

| Heterogeneous (MOF) | Sulfonate-based Cu(I)-MOF | A3 coupling reaction for propargylamine (B41283) synthesis | wpmucdn.com |

| Heterogeneous (MOF) | Robust Cu(II)-sulfonate MOF | CO2 fixation (cycloaddition to form cyclic carbonates) | researchgate.net |

| Heterogeneous (Polymer) | Polymeric rare earth arylsulfonates | Hetero-Diels-Alder reaction | researchgate.net |

The defining characteristic of this compound is its ability to donate two protons (H+ ions) per molecule, making it a potent proton source. ontosight.ai This property is fundamental to its role in acid catalysis. In a heterogeneous context, materials functionalized with sulfonic acid groups act as solid proton sources, offering a safer and more environmentally friendly alternative to traditional mineral acids.

A key example is the use of sulfonic acid-based cation-exchange resins as a recyclable proton source for the one-pot diazotization-iodination of aromatic amines in water. organic-chemistry.org In the realm of advanced materials, sulfonate-functionalized MOFs have been described as "porous proton reservoirs." nih.gov By immobilizing negatively charged sulfonate groups within the pores of a MOF coated onto an electrode, a high concentration of protons can be maintained near the electrode surface. This localized proton enrichment was shown to significantly boost the electrochemical reduction of nitrate (B79036) to ammonia (B1221849). nih.govacs.org

Homogeneous and Heterogeneous Catalysis Mediated by Strong Acid Functionality

Development of Advanced Polymeric Materials and Solid Electrolytes

This compound and its derivatives are pivotal in the synthesis of advanced polymeric materials, particularly for applications in energy storage and catalysis. The presence of two sulfonic acid groups on the benzene (B151609) ring provides a reactive and functional backbone for creating polymers with tailored properties, such as high thermal stability and specific ionic conductivity.

Integration into Solid Polymeric Single Li-ion Conductors (SPSLICs)

A significant challenge in lithium battery technology is the development of safe and efficient electrolytes. Solid polymer electrolytes (SPEs) are a promising solution to the safety issues associated with flammable liquid electrolytes. rsc.org However, traditional SPEs are dual-ion conductors where both cations and anions are mobile, leading to concentration polarization and limiting battery performance. rsc.org

Single Li-ion conducting solid polymer electrolytes (SPSLICs) overcome this issue by having anions covalently bonded to the polymer or an inorganic backbone. rsc.org This structural design immobilizes the anions, allowing only lithium ions (Li⁺) to move freely. The benefits of this approach include a high Li-ion transference number (LTN), the elimination of anion polarization effects, and a reduced rate of lithium dendrite growth, which can cause short circuits. rsc.org

This compound is an ideal precursor for creating these structures. The sulfonic acid groups can be integrated into a polymer backbone, and the protons can be exchanged for lithium ions. This creates a framework with fixed sulfonate anions (-SO₃⁻), facilitating single Li-ion conduction. Research has focused on creating materials like Covalent Organic Frameworks (COFs) as advanced SPSLICs. nih.gov These frameworks offer ordered one-dimensional channels that provide an ideal environment for Li⁺ transport. nih.gov By incorporating lithium sulfonate groups into the COF structure, researchers have developed materials with exceptional Li-ion conductivity and high transference numbers. nih.gov For example, a lithium-sulfonated COF demonstrated excellent Li-ion transport properties, effectively inhibiting dendrite growth in a symmetric lithium metal battery. nih.gov

Furthermore, derivatives such as the hydrate (B1144303) form of 2-Formyl-benzene-1,4-disulfonic acid disodium (B8443419) salt are explicitly used in the synthesis of polymer electrolyte membranes, which are critical components in various electrochemical devices. macsenlab.com

Table 1: Performance of a Lithium-Sulfonated Covalent Organic Framework (LiO₃S-COF2) as a Single-Li-ion Conductor

| Property | Value |

| Li-ion Conductivity (at room temp.) | 5.47 × 10⁻⁵ S·cm⁻¹ |

| Li-ion Transference Number (LTN) | 0.93 |

| Activation Energy | 0.15 eV |

| Data sourced from research on single-Li-ion COF conductors. nih.gov |

Precursor for Specialty Polymers with Enhanced Properties

This compound (H₂BDS) serves as a fundamental building block, or "linker," for synthesizing specialty polymers, particularly coordination polymers and metal-organic frameworks (MOFs). researchgate.netrsc.org In this role, it acts as a sulfonic acid analogue to terephthalic acid, a widely used linker in MOF chemistry. rsc.org

The disulfonate groups of the acid readily coordinate with metal ions to create extended, highly ordered structures. Researchers have successfully synthesized coordination polymers of H₂BDS with various metals, including manganese (Mn), zinc (Zn), and copper (Cu). researchgate.netrsc.org Depending on the metal and synthesis conditions, these linkers can connect metal ions to form one-dimensional chains or two-dimensional layered structures. researchgate.netrsc.org

A key enhanced property of these sulfonate-based polymers is their exceptional thermal stability. rsc.org Thermoanalytical studies have shown that after the removal of solvent molecules, the remaining metal sulfonate frameworks can be stable at temperatures up to 500 °C, and in some cases nearly 600 °C. researchgate.netrsc.org This high thermal robustness is significantly greater than that of many analogous polymers built from carboxylate linkers, making them suitable for applications in demanding, high-temperature environments. rsc.org

Table 2: Examples of Manganese-based Coordination Polymers from this compound (BDS)

| Compound Formula | Solvent Used | Resulting Structure |

| Mn(BDS)(DMF)₂ | Dimethylformamide (DMF) | Layered |

| Mn(BDS)(DMA)₂ | Dimethylacetamide (DMA) | Layered |

| Mn(BDS)(NMP)₂ | N-methylpyrrolidone (NMP) | Layered |

| Data sourced from studies on coordination polymers of manganese. rsc.org |

Future Directions and Emerging Research Avenues for Benzene 1,4 Disulfonic Acid Chemistry

Exploration of Novel Functionalized Derivatives for Tailored Advanced Applications

The core structure of benzene-1,4-disulfonic acid offers a scaffold for the synthesis of a wide array of functionalized derivatives, enabling the fine-tuning of its chemical and physical properties for specific applications. Research is increasingly focused on introducing various functional groups to the benzene (B151609) ring to create materials with enhanced capabilities.

A significant area of exploration is the synthesis of halogenated derivatives, such as tetrachloro- and tetrafluorothis compound. rsc.orgresearchgate.net These derivatives have been successfully used as linkers in the formation of metal-organic frameworks (MOFs). rsc.orgresearchgate.net The introduction of halogen atoms can modify the electronic properties and steric hindrance of the linker, influencing the resulting MOF's structure and function. For instance, the reaction of tetrachloro- and tetrafluorothis compound with zinc nitrate (B79036) has led to the formation of new coordination polymers with distinct crystal structures and thermal stabilities. rsc.orgresearchgate.net Theoretical studies on a copper-based MOF with a tetrachlorinated linker revealed that the steric hindrance from the chlorine atoms can lead to a non-planar, boat-like conformation of the disulfonate dianion. rsc.org

Another promising avenue is the development of amino-functionalized derivatives, such as 2-aminothis compound and its salts. cymitquimica.com The presence of both an amino group and sulfonic acid groups on the same molecule opens up possibilities for a wider range of chemical reactions. These derivatives are valuable intermediates in the synthesis of sulfonamides and other functionalized aromatic compounds with potential applications in dye manufacturing and as reagents in organic synthesis. cymitquimica.com

The exploration of these and other novel derivatives is expected to lead to the development of advanced materials with tailored properties for applications in catalysis, gas storage, and electronics.

Advanced Strategies for MOF and Coordination Polymer Design with Disulfonic Acid Linkers

This compound and its derivatives are gaining prominence as superior alternatives to commonly used carboxylate linkers in the design of Metal-Organic Frameworks (MOFs) and coordination polymers. researchgate.netresearchgate.net The stronger acidity and enhanced thermal stability of sulfonate-based linkers offer significant advantages. researchgate.netresearchgate.net

One of the key advantages of using sulfonate linkers is the remarkable thermal stability of the resulting MOFs. Research has shown that solvent-free sulfonates can exhibit stabilities up to nearly 500°C, and in some cases, such as with zinc-based MOFs, stability can reach up to 600°C. researchgate.net This high thermal stability is a critical factor for applications that involve high temperatures, such as gas storage and catalysis. In contrast, many carboxylate-based MOFs tend to decompose at lower temperatures. mdpi.com

The design of MOFs is also being advanced through the use of mixed-linker systems, where this compound or its derivatives are used in combination with other organic linkers, such as those containing N-donor atoms. acs.org This strategy allows for the creation of MOFs with unique topologies and functionalities. For example, a robust sulfonate-based MOF with a primitive-cubic topology has been synthesized using a mixed-linker system, which demonstrated high CO2 sorption properties. acs.org

Furthermore, the choice of linker can be used to introduce defects or specific functionalities within the MOF structure, thereby enhancing its properties. For instance, a zirconium-based MOF was synthesized with a sulfonate ligand to create defects, which resulted in enhanced selectivity for the removal of anionic dyes. rsc.org The steric and electronic properties of the linker can also be engineered to influence the catalytic activity of the metal nodes within the MOF. researchgate.net

Future research in this area will likely focus on developing new synthetic strategies to control the topology and functionality of MOFs with even greater precision, leading to materials with highly specific and enhanced performance for a range of applications.

| MOF System | Linker(s) | Key Finding | Thermal Stability | Reference |

| M(BDS)(NMP)₃ (M = Mn, Fe, Co) | This compound | Formation of infinite layers with high thermal stability. | Up to nearly 500°C after desolvation. | researchgate.net |

| [Zn(BDS)(DMF)₂] | This compound | Exhibits a layer structure. | Up to nearly 600°C after desolvation. | researchgate.net |

| [Zn(BDSCl₄)(DMF)₄] & [Zn(BDSF₄)(DMF)₄] | Tetrachloro- & Tetrafluorothis compound | Forms chain-like crystal structures. | Desolvation between 100-200°C. | researchgate.net |

| Copper-based MOF | Mixed-linker (organosulfonate and N-donor) | Prototypical primitive-cubic topology with high CO₂ sorption. | Robust over a wide pH range and in boiling water. | acs.org |

| MOF-808-S | 1,3,5-benzenetricarboxylic acid and a sulfonate linker | Defected structure with enhanced selective removal of anionic dyes. | Gradual decomposition from around 350°C. | rsc.org |

Integration into Hybrid Materials and Nanocomposites

The integration of this compound and its functionalized forms into hybrid materials and nanocomposites is a rapidly growing field of research with significant potential for a wide range of applications, particularly in energy technologies. elsevier.comacs.org The sulfonic acid groups are highly effective at enhancing proton conductivity, a critical property for materials used in fuel cells and other electrochemical devices. acs.orgresearchgate.netcore.ac.uk

One of the most promising applications is in the development of proton exchange membranes (PEMs) for direct methanol (B129727) fuel cells (DMFCs). core.ac.uk Researchers are creating organic-inorganic hybrid membranes by incorporating sulfonic acid-functionalized silica (B1680970) or other nanoparticles into a polymer matrix. core.ac.uk These hybrid materials often exhibit a combination of high proton conductivity and low methanol permeability, which are essential for efficient fuel cell performance. sc.edu For example, a sol-gel based sulfonic acid-functionalized silica membrane demonstrated a conductivity of 3.71 mS/cm and significantly lower methanol permeability compared to the commonly used Nafion® membranes. sc.edu

The functionalization of the polymer backbone itself with sulfonic acid groups is another key strategy. Sulfonated polyaniline, for instance, has been investigated for its electrochemical properties and potential use in batteries and sensors. acs.org Furthermore, nanocomposites are being developed by polymerizing monomers like pyrrole (B145914) in the presence of biphenyldisulfonic acid and molybdenum disulfide (MoS₂) to create electrode materials for supercapacitors with high specific capacitance. researchgate.net

The versatility of these hybrid materials and nanocomposites extends beyond energy applications. They are also being explored for use in water purification, medical devices, and optical and electrical components. elsevier.com Future research will likely focus on the development of new synthetic methods to control the morphology and interface between the organic and inorganic components, leading to materials with further enhanced properties and new functionalities.

| Membrane Material | Key Features | Proton Conductivity | Reference |

| Phenyl sulfonic acid-functionalized zeolite beta (S-PE-BEA-X) | Hydrophilic nanocrystalline zeolite with incorporated sulfonic acid groups. | ~5 x 10⁻³ S/cm | acs.org |

| Sol-gel based sulfonic acid-functionalized silica glass | Inorganic glass membrane with low methanol permeability. | 3.71 mS/cm | sc.edu |

| MPTMS-GPTMS oxidized hybrid membrane | Organic/inorganic hybrid prepared by sol-gel and organic polymerization. | As high as 0.03 S/cm at high temperature. | core.ac.uk |

| SI-PBP-3 membrane | Sulfonyl imide-functionalized polymer. | 107.07 mS/cm at 90°C and 90% RH. | mdpi.com |

Sustainable Synthetic Methodologies and Green Chemistry Principles in Production

In line with the growing emphasis on environmental sustainability, a key area of future research for this compound chemistry is the development of greener synthetic methodologies and the application of green chemistry principles throughout its production and lifecycle. rscspecialitychemicals.org.ukajgreenchem.comlabmanager.comacs.orgmdpi.com

Traditional sulfonation processes often rely on harsh reagents like fuming sulfuric acid or chlorosulfonic acid, which can generate significant amounts of acidic waste. rscspecialitychemicals.org.ukresearchgate.net More sustainable alternatives are being explored, such as the use of sulfur trioxide (SO₃) in liquid sulfur dioxide (SO₂) as a solvent. researchgate.net This method offers higher atom economy and reduces the generation of waste, as the SO₂ can be easily evaporated and recycled. researchgate.net Other green approaches include the use of solid acid catalysts, such as silica-supported perchloric acid (HClO₄) or potassium bisulfate (KHSO₄), which can be easily separated from the reaction mixture and reused. ajgreenchem.com

The principles of green chemistry also extend to the choice of solvents. Efforts are being made to replace hazardous solvents like dichloromethane (B109758) with safer alternatives or to develop solvent-free reaction conditions. labmanager.commdpi.com One-pot syntheses are also being investigated to minimize waste by reducing the number of workup and purification steps. labmanager.com

Beyond synthesis, the concept of a circular economy is driving research into the recyclability and degradation of sulfonated compounds. The desulfonation of aromatic sulfonic acids is being studied as a potential method to recover the starting materials or to break down the compound into less harmful substances. acs.org For example, the desulfonation of lignosulfonate has been investigated as a way to modify its properties and improve its stability in aqueous media for battery applications. acs.org

The development of these sustainable methodologies is crucial for minimizing the environmental impact of producing and using this compound and its derivatives, ensuring that this versatile compound can be utilized in a responsible and environmentally friendly manner.

Q & A

Q. How is benzene-1,4-disulfonic acid synthesized and characterized in laboratory settings?

Synthesis typically involves sulfonation of benzene derivatives using concentrated sulfuric acid or oleum under controlled conditions. For example, sulfonation of 1,4-disubstituted benzene precursors can yield the target compound. Characterization relies on elemental analysis (C, H, S content) and spectroscopic methods. While direct NMR data for this compound is not provided in the evidence, analogous compounds like benzene-1,4-dicarboxylic acid are characterized via NMR and NMR to confirm structure and purity . Metal complexes are synthesized by reacting the sodium salt of the acid with metal sulfates (e.g., Cu, Zn), followed by filtration and drying. Elemental analysis validates stoichiometry, as shown in analogous metal complexes (e.g., Cu: calculated 18.59% vs. found 18.64%) .

Q. What spectroscopic and analytical techniques confirm the structure of this compound?

Key techniques include:

- Elemental analysis : Determines C, H, S, and metal content (for complexes). Small deviations (e.g., ±0.2% for C/H) are acceptable if within instrument error .

- NMR spectroscopy : and NMR identify proton environments and carbon frameworks. For sulfonic acids, deuterated solvents (e.g., DO) are often required due to high acidity.

- FT-IR : Confirms sulfonic acid groups via S=O (1190–1250 cm) and S-O (1040–1080 cm) stretches.

Q. How are metal complexes of this compound synthesized and validated?

The sodium salt of the acid is reacted with metal sulfates (e.g., CuSO) in aqueous solution, forming insoluble complexes. After filtration, the product is dried and analyzed. Example validation for a copper complex :

| Component | Calculated (%) | Found (%) |

|---|---|---|

| Carbon | 35.14 | 34.97 |

| Hydrogen | 4.42 | 4.50 |

| Copper | 18.59 | 18.64 |

| Minor deviations arise from hydration or trace impurities . |

Advanced Research Questions

Q. What role does this compound play in stabilizing insulin hexamers, and how is binding efficacy quantified?

The compound binds between two Zn ions in insulin hexamers, forming multiple interactions with histidine residues. Binding stabilizes the hexameric form, prolonging insulin action. Efficacy is quantified via:

Q. How can computational chemistry guide the design of this compound derivatives for biological targets?

Molecular docking and MD simulations predict binding modes to target proteins (e.g., insulin hexamers). For example:

Q. What strategies enhance the reactivity of this compound in polymer synthesis?

Functionalization strategies include:

- Amino-group introduction : Improves solubility and reactivity for covalent bonding. For example, nitration followed by reduction yields 2,5-diaminothis compound, which can crosslink polymers .

- Coordination with metals : Enhances thermal stability in coordination polymers.

Q. How do sulfonic acid groups compare to carboxylic acids in materials science applications?

Q. How are discrepancies in elemental analysis data resolved for metal complexes?

Discrepancies (e.g., C: 35.14% calc. vs. 34.97% found) are addressed by:

- Hydration state analysis : TGA determines water content.

- ICP-MS : Validates metal percentages independently.

- Repeat synthesis : Ensures reproducibility .

Methodological Notes

- Synthetic protocols for derivatives should prioritize anhydrous conditions to avoid hydrolysis of sulfonic groups.

- Spectroscopic limitations : Sulfonic acids may require deuterated solvents or solid-state NMR due to high polarity.

- Computational tools : Open-source software (e.g., AutoDock, GROMACS) reduces barriers to predictive design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.